![molecular formula C18H14O6 B14471734 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one CAS No. 72357-36-9](/img/structure/B14471734.png)
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one is a natural product derived from plant sources. It is a complex organic compound with the empirical formula C19H16O7 and a molecular weight of 356.33 g/mol . This compound is known for its unique structure, which includes a dioxolo ring fused to a chromenone core, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one typically starts from benzo[d][1,3]dioxol-5-ol. This precursor is reacted with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The aldol condensation of this intermediate with aromatic aldehydes leads to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves multi-step organic synthesis under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-diabetic effects.
Industry: Utilized in the development of nutraceuticals and natural products.
Mécanisme D'action
The mechanism of action of 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and enzymes involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]benzopyran-8-one
- 6-(3,4-Dimethoxyphenyl)-4,7,9-trimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one
Uniqueness
What sets 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one apart from similar compounds is its unique dioxolo ring fused to the chromenone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
72357-36-9 |
|---|---|
Formule moléculaire |
C18H14O6 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
7,9-dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C18H14O6/c1-20-17-13-11(8-12-16(17)23-9-22-12)24-15(18(21-2)14(13)19)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Clé InChI |
FMGYNNLSADZXSW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC3=C1OCO3)OC(=C(C2=O)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


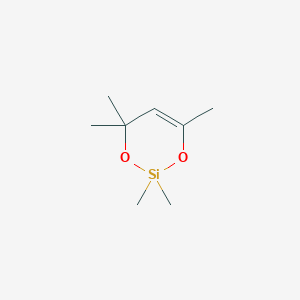
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
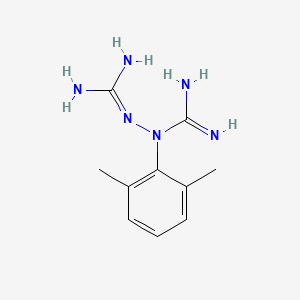

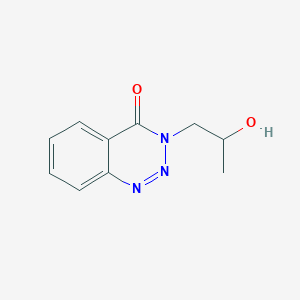

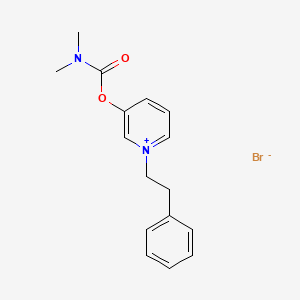

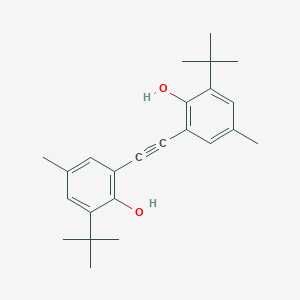
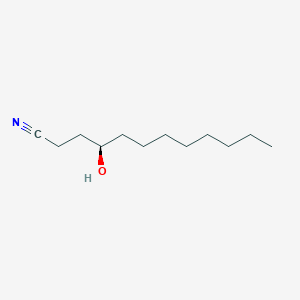
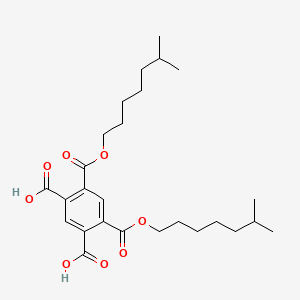
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)


